molecular formula C12H24O B089465 2,6,8-Trimethyl-4-nonanone CAS No. 123-18-2

2,6,8-Trimethyl-4-nonanone

Cat. No. B089465
CAS RN: 123-18-2
M. Wt: 184.32 g/mol
InChI Key: GFWVDQCGGDBTBS-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-nonanone is a chemical compound that, due to its specific structure and substituents, can be involved in various chemical reactions and possess unique physical and chemical properties. Although direct studies on this compound are scarce, insights can be gleaned from research on structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step enzymatic and chemical reactions. For instance, a practical enzymatic synthesis approach for a structurally related compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, was reported, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves stereoselective enzymatic hydrogenation and reduction steps, achieving high enantiomeric excess (Wada et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,6-trimethylcyclohexanone, has been studied using electron diffraction combined with vibrational and conformational calculations. These studies reveal specific bond lengths and angles, contributing to our understanding of the molecule's geometry (Askari, Schäfer, & Seip, 1976).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally similar to 2,6,8-Trimethyl-4-nonanone show a variety of reactions, such as the Diels-Alder reaction and subsequent rearrangements, indicating the potential for complex transformation pathways (Gleiter, Herb, Borzyk, & Hyka-Kryspin, 1995).

Physical Properties Analysis

The synthesis and investigation of related compounds also offer insights into their physical properties, including stability and solubility, which are crucial for their potential applications in various fields (Sekine, Sadamitsu, & Yamada, 2015).

Scientific Research Applications

  • Catalytic Synthesis Applications : 2,6,8-Trimethyl-4-nonanone (TMN) can be synthesized through the vapor phase condensation of 2-Propanol using Cu-Cr2O3-ZnO and Cu-ZnO systems, indicating its potential applications in chemical synthesis and industrial processes (Araki & Kotera, 1973).

  • Metabolism Research : This compound is related to the metabolism of nonane, a component of jet-propulsion fuel 8 (JP-8). Its metabolic pathways involve various cytochrome P450 isoforms, indicating its relevance in toxicological and environmental studies (Edwards, Rose, & Hodgson, 2005).

  • Food Packaging Applications : 2,6,8-Trimethyl-4-nonanone has been explored for use in active food packaging. Its impregnation into linear low-density polyethylene (LLDPE) films using supercritical carbon dioxide suggests its potential in enhancing food preservation and packaging technologies (Rojas et al., 2015).

  • Pharmaceutical Research : Compounds related to 2,6,8-Trimethyl-4-nonanone have shown potential as inhibitors of key redox enzymes in Leishmania, a parasite responsible for leishmaniasis. This suggests its possible application in the development of new antileishmanial drugs (Saudagar et al., 2013).

  • Chemical Synthesis and Organic Chemistry : Studies have shown various synthetic routes and reactions involving compounds structurally similar to 2,6,8-Trimethyl-4-nonanone. These findings are significant for advancing organic synthesis methodologies and creating novel compounds (Fröstl & Margaretha, 1976).

  • Analytical Chemistry Applications : The compound has been evaluated for use as an internal standard in chromatographic analyses, indicating its potential utility in analytical methodologies (Babay et al., 2007).

properties

IUPAC Name

2,6,8-trimethylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVDQCGGDBTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026998
Record name 2,6,8-Trimethyl-4-nonanone
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Nonanone, 2,6,8-trimethyl-
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Product Name

2,6,8-Trimethyl-4-nonanone

CAS RN

123-18-2
Record name 2,6,8-Trimethyl-4-nonanone
Source CAS Common Chemistry
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Record name 2,6,8-Trimethyl-4-nonanone
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Record name Isobutyl heptyl ketone
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Record name 4-Nonanone, 2,6,8-trimethyl-
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Record name 2,6,8-Trimethyl-4-nonanone
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Record name 2,6,8-trimethylnonan-4-one
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Record name 2,6,8-TRIMETHYL-4-NONANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Araki, Y Kotera - Bulletin of The Japan Petroleum Institute, 1973 - jstage.jst.go.jp
The catalytic activities of Cu-Cr2O3-ZnO and Cu-ZnO systems for vapor phase condensation of 2-Propanol were studied. The reaction was carried out by a flow method under the …
Number of citations: 2 www.jstage.jst.go.jp
S Liu, O Laaksonen, B Yang - Food Microbiology, 2019 - Elsevier
Bilberry (Vaccinium myrtillus L.) juice was fermented with Torulaspora delbrueckii (TD291 and TD70526) and Schizosaccharomyces pombe (SP3796 and SP70572) in pure …
Number of citations: 47 www.sciencedirect.com
OD Sparkman, PR Jones, M Curtis - LC-GC North America, 2010 - go.gale.com
Determining an organic compound's structure from its mass spectrum is challenging. If, as in the case of soft ionization--chemical ionization (CI), atmospheric pressure chemical …
Number of citations: 3 go.gale.com
D Sparkman, M Curtis, P Jones - LCGC Supplements, 2009 - chromatographyonline.com
Consider the mass spectrum of hexacosane shown in Figure 1. It is easy to understand that the peaks separated sequentially by 14 m/z units represent ions formed by the loss of …
Number of citations: 4 www.chromatographyonline.com
KH Lin, AN Ko - Applied Catalysis A: General, 1996 - Elsevier
Highly selective one-step synthesis of methyl isobutyl ketone (MIBK) from acetone and hydrogen at 200C and 1 atm has been developed utilizing magnesia-supported palladium …
Number of citations: 68 www.sciencedirect.com
D Meloni, R Monaci, V Solinas, A Auroux… - Applied Catalysis A …, 2008 - Elsevier
Catalytic conversion of 4-methyl-pentan-2-ol (MPO) was investigated over oxidic materials obtained by the calcination of MgNiCuAl layered double hydroxide (LDH) precursors. …
Number of citations: 62 www.sciencedirect.com
M de Jesús Martı́nez-Ortiz, D Tichit, P Gonzalez… - Journal of Molecular …, 2003 - Elsevier
Supported PdCu catalysts prepared from layered double hydroxides (LDHs) as precursors were evaluated in the gas phase reaction of acetone with hydrogen to methyl isobutyl ketone (…
Number of citations: 63 www.sciencedirect.com
ZE Martins, M Erben, AE Gallardo… - … journal of food …, 2015 - Wiley Online Library
The impact of bread fortification with dry spent yeast from brewing industry on physical, chemical and sensorial characteristics of home‐made bread was evaluated with the goal of …
Number of citations: 39 ifst.onlinelibrary.wiley.com
AN Yu, YN Yang, Y Yang, M Liang, FP Zheng, BG Sun - Foods, 2020 - mdpi.com
Free and bound aroma volatiles from turnjujube during low temperature storage were extracted by headspace solid-phase microextraction. They were then characterized and identified …
Number of citations: 4 www.mdpi.com
JA Trejo, J Tate, D Martenak, F Huby, SM Baxter… - Topics in …, 2010 - Springer
Polymeric bifunctional heterogeneous catalyst, Amberlyst™ CH28 resin, enables low temperature (<140 C) synthesis of 4-methyl-2-pentanone (MIBK). A single pot multireaction …
Number of citations: 6 link.springer.com

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